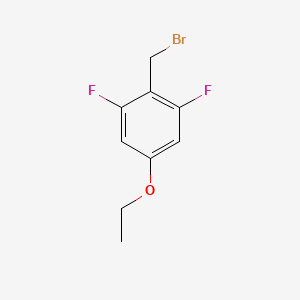

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Description

Properties

IUPAC Name |

2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-6-3-8(11)7(5-10)9(12)4-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUSMXIXICUDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674012 | |

| Record name | 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-51-9 | |

| Record name | 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

CAS Registry Number: 1017779-51-9

Synonyms: 4-Ethoxy-2,6-difluorobenzyl bromide;

Part 1: Executive Summary

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS 1017779-51-9) is a specialized organofluorine building block critical to modern medicinal chemistry, particularly in the optimization of kinase inhibitors. Unlike generic benzyl halides, this compound features a 2,6-difluoro-4-ethoxy substitution pattern on the benzyl ring.

This specific motif serves a dual purpose in drug design:

-

Metabolic Shielding: The two fluorine atoms at positions 2 and 6 block metabolic oxidation at the ortho-positions, a common clearance pathway for benzyl rings.

-

Electronic Modulation: The electron-withdrawing nature of the fluorines deactivates the ring, while the ethoxy group at position 4 provides a lipophilic anchor point, often crucial for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).

This guide details the physicochemical profile, synthesis logic, and handling protocols for this potent alkylating agent.

Part 2: Chemical Identity & Properties[1][2]

| Property | Specification |

| CAS Number | 1017779-51-9 |

| Molecular Formula | |

| Molecular Weight | 251.07 g/mol |

| Appearance | White to off-white crystalline solid or low-melting semi-solid |

| Melting Point | 52–55 °C (Typical for analogs, varies by purity) |

| Boiling Point | ~260 °C (Predicted) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Reactivity Class | Benzyl Bromide (Potent Electrophile / Lachrymator) |

Part 3: Synthesis & Production Logic

The industrial production of CAS 1017779-51-9 typically follows a radical substitution pathway . The core challenge is the electronic deactivation of the benzene ring by the two fluorine atoms, which makes the benzylic protons less labile compared to non-fluorinated toluenes.

Retrosynthetic Analysis

The most efficient route utilizes 4-ethoxy-2,6-difluorotoluene as the precursor. The transformation involves a Wohl-Ziegler bromination using N-bromosuccinimide (NBS).

Reaction Mechanism & Workflow

The reaction proceeds via a free-radical chain mechanism. The choice of initiator is critical; Azobisisobutyronitrile (AIBN) is preferred over benzoyl peroxide due to the specific temperature requirements of the solvent (typically Acetonitrile or CCl

Critical Process Parameter (CPP):

-

Moisture Control: The ethoxy group is stable, but the benzylic bromide product is susceptible to hydrolysis. Anhydrous conditions are non-negotiable.

-

Stoichiometry: A slight excess of NBS (1.05 eq) is used. Large excesses lead to gem-dibromination (formation of the benzal bromide), which is a difficult impurity to remove.

Visualization: Synthesis Pathway

Figure 1: Radical bromination pathway highlighting the critical branching point for over-bromination impurities.

Part 4: Applications in Drug Discovery

Medicinal Chemistry Rationale

This compound is primarily used as an intermediate for N-alkylation or O-alkylation . In the context of kinase inhibitors (specifically benzoimidazole derivatives), the 2,6-difluoro-4-ethoxybenzyl moiety acts as a "tail" that extends into the solvent-exposed region or a hydrophobic back-pocket of the protein.

Mechanism of Action Enhancement:

-

Lipophilicity: The ethoxy group increases logP, improving membrane permeability.

-

Conformational Lock: The ortho-fluorines create steric repulsion with the benzylic methylene protons, restricting the rotation of the benzyl ring. This "pre-organizes" the molecule into a bioactive conformation, reducing the entropy penalty upon binding to the target protein.

Application Workflow

Figure 2: Typical convergent synthesis workflow utilizing CAS 1017779-51-9 as the alkylating module.

Part 5: Experimental Protocol (Standardized)

Objective: Synthesis of a generic coupled product using CAS 1017779-51-9. Note: This protocol assumes the coupling of the benzyl bromide with a secondary amine or nitrogen heterocycle.

Materials

-

Electrophile: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (1.0 eq)

-

Nucleophile: Target amine/heterocycle (1.0 – 1.2 eq)

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: Anhydrous DMF or Acetonitrile

Procedure

-

Charge: In a flame-dried round-bottom flask, dissolve the Nucleophile in anhydrous DMF (0.1 M concentration).

-

Activate: Add the base (

) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the nucleophile. -

Addition: Add CAS 1017779-51-9 dropwise (dissolved in minimal DMF if solid) to the reaction mixture.

-

Expert Tip: The reaction is exothermic. If working on >5g scale, cool to 0°C during addition.

-

-

Monitor: Stir at RT. Monitor by TLC (Hexane/EtOAc) or LC-MS. The electron-deficient nature of the benzyl ring accelerates the reaction; completion is often observed within 2–4 hours.

-

Quench: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

.[1]

Part 6: Handling & Safety (EHS)

Hazard Classification:

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.

-

Lachrymator: This compound releases benzyl bromide vapors which are potent tear agents.

Safety Protocols:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

-

PPE: Double nitrile gloves are recommended. Benzyl bromides can permeate standard latex rapidly.

References

-

BenchChem . 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene Product Record. Retrieved from (Accessed Feb 4, 2026).

-

PubChem . Compound Summary: 2-(Bromomethyl)-1,3-difluorobenzene (Analog Reference).[3] National Library of Medicine. Retrieved from (Accessed Feb 4, 2026).

- European Patent Office. Substituted Benzoimidazoles as Kinase Inhibitors. (General reference to the structural class utilizing 2,6-difluorobenzyl motifs).

-

Sigma-Aldrich . Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from (Accessed Feb 4, 2026).

Sources

"2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene" properties

An In-Depth Technical Guide to 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene for Advanced Research and Development

Introduction: A Versatile Fluorinated Building Block

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is a specialized organofluorine compound that has emerged as a valuable intermediate in the fields of organic synthesis and medicinal chemistry.[1] Identified by its CAS Number 1017779-51-9, this molecule's utility is derived from its unique trifunctional architecture: a reactive bromomethyl group, an electron-donating ethoxy substituent, and two deactivating fluorine atoms on the aromatic ring.[1] This combination of features makes it an excellent scaffold for introducing the 5-ethoxy-1,3-difluorobenzyl moiety into more complex molecular structures, particularly in the development of novel therapeutic agents and agrochemicals.[1] The presence of fluorine is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene are summarized below. Accurate characterization through these parameters is the first step in its reliable application in any synthetic protocol.

| Property | Value | Source |

| IUPAC Name | 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene | [1] |

| CAS Number | 1017779-51-9 | [1] |

| Molecular Formula | C₉H₉BrF₂O | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| Canonical SMILES | CCOC1=CC(=C(C(=C1)F)CBr)F | [1] |

| InChI Key | FLUSMXIXICUDDW-UHFFFAOYSA-N | [1] |

Spectroscopic Data for Structural Elucidation

For the research scientist, unambiguous structural confirmation is paramount. The standard analytical techniques for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[1]

-

¹H, ¹³C, and ¹⁹F NMR: These techniques are critical for confirming the molecular structure and assessing purity. The proton NMR will show characteristic shifts for the ethoxy group, the aromatic protons, and the benzylic methylene protons adjacent to the bromine. ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

-

GC-MS: This method is effective for detecting volatile impurities and confirming the molecular weight of the compound.[1]

-

HPLC: Used extensively to determine the purity of the synthesized compound, often with UV detection.[1]

Caption: Chemical structure of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene.

Synthesis and Purification Protocol

The synthesis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is typically achieved through the radical bromination of its methyl-substituted precursor, 2-methyl-5-ethoxy-1,3-difluorobenzene.[1] The choice of this method is based on its efficiency for benzylic bromination.

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a solution of the starting material (2-methyl-5-ethoxy-1,3-difluorobenzene) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Causality: NBS is chosen as the bromine source because it allows for a controlled, low concentration of Br₂ to be maintained, minimizing side reactions. AIBN is a reliable thermal initiator for the radical process.

-

-

Initiation and Propagation: Heat the mixture to reflux and irradiate with a light source (e.g., a sun lamp) to initiate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble, can be removed by filtration.

-

Purification: The filtrate is then washed sequentially with aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Final Product Isolation: The crude product is typically purified by column chromatography on silica gel or by vacuum distillation to yield the pure 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene.

-

Validation: The purity and identity of the final compound must be confirmed using the spectroscopic methods mentioned previously (NMR, GC-MS) and HPLC.[1]

Reactivity and Mechanistic Considerations

The primary utility of this compound stems from the reactivity of the benzylic bromide.[1] The bromomethyl group is an excellent electrophile, making the compound a potent alkylating agent for a wide range of nucleophiles.[1]

Nucleophilic Substitution Reactions

The core reaction is a nucleophilic substitution (typically Sₙ2), where a nucleophile (Nu⁻) displaces the bromide ion.

Caption: Nucleophilic substitution at the benzylic carbon.

This reactivity allows for the facile introduction of the 5-ethoxy-1,3-difluorobenzyl group into target molecules.[1] In drug development, this is particularly useful for coupling with heterocyclic amines, phenols, or thiols to build more complex drug candidates.[1] The fluorine atoms on the aromatic ring are electron-withdrawing, which can slightly influence the reactivity of the benzylic carbon, but their primary role is to modulate the properties of the final molecule.

Applications in Drug Discovery and Development

The strategic incorporation of fluorine is a well-established tactic in modern medicinal chemistry to enhance drug-like properties.[2] 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene serves as a key building block in this context.

-

Scaffold for Complex Molecules: It is frequently used as an intermediate in the multi-step synthesis of pharmaceuticals and agrochemicals.[1] Its bromomethyl group acts as a versatile handle for attaching the fluorinated phenyl ring to a variety of molecular cores.[1]

-

Development of Therapeutic Agents: The compound is under investigation for its role in developing new drugs.[1] The difluorinated ethoxy-benzyl moiety can be found in molecules designed as kinase inhibitors and other targeted therapies. The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[1][3]

-

Enhancing Pharmacokinetic Properties: The ethoxy group can modulate lipophilicity and solubility, while the fluorine atoms contribute to increased metabolic stability and bioavailability.[1][3] This combination can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Safety, Handling, and Storage

As a benzyl bromide derivative, 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is classified as a hazardous chemical and requires careful handling.[1]

-

Hazard Classification: It is designated as a corrosive substance that causes severe skin burns and eye damage.[1][4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]

-

Handling Procedures: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]

Conclusion

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the beneficial properties conferred by its ethoxy and difluoro substituents, makes it an indispensable building block for researchers aiming to synthesize novel, high-performance molecules. For professionals in drug development, its application can lead to candidates with improved pharmacokinetic profiles and enhanced biological activity. Proper understanding of its synthesis, handling, and reactivity is key to unlocking its full potential in the laboratory and beyond.

References

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google P

-

Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC - NIH. (URL: [Link])

-

2-(BROMOMETHYL)-1,3-DIFLUOROBENZENE - gsrs. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

-

2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Safety Data Sheet: Bromobenzene - Carl ROTH. (URL: [Link])

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google P

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. (URL: [Link])

Sources

- 1. 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene|CAS 1017779-51-9 [benchchem.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is a key chemical intermediate whose structural features make it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] Its unique arrangement of a reactive bromomethyl group, an activating ethoxy substituent, and two fluorine atoms on a benzene ring offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. This guide provides a comprehensive overview of the structure, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role in the development of targeted cancer therapies, specifically as a key component in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Molecular Structure and Physicochemical Properties

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is an organofluorine compound with the molecular formula C₉H₉BrF₂O and a molecular weight of 251.07 g/mol .[1] The molecule's structure is characterized by a benzene ring substituted with a bromomethyl group at the 2-position, an ethoxy group at the 5-position, and fluorine atoms at the 1- and 3-positions.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrF₂O | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| CAS Number | 1017779-51-9 | [1] |

| IUPAC Name | 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene | [1] |

The presence of the two fluorine atoms significantly influences the molecule's electronic properties, enhancing its metabolic stability and binding affinity to biological targets. The ethoxy group is an electron-donating group that can modulate the reactivity of the aromatic ring. The bromomethyl group is a highly reactive functional group that serves as a key handle for introducing the 5-ethoxy-1,3-difluorobenzyl moiety into larger molecules through nucleophilic substitution reactions.[1]

Synthesis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

The synthesis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene typically proceeds through a multi-step sequence, starting from a readily available difluorobenzene derivative. A general synthetic strategy involves the introduction of an ethoxy group onto the aromatic ring, followed by the installation of a methyl group and its subsequent bromination.

A plausible and commonly employed synthetic route is the bromination of the corresponding methyl-substituted precursor, 2-methyl-5-ethoxy-1,3-difluorobenzene, using a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.[1]

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Step 1: Synthesis of 1,3-Difluoro-5-ethoxybenzene

This step would typically involve the etherification of 3,5-difluorophenol with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Step 2: Formylation of 1,3-Difluoro-5-ethoxybenzene

A formyl group can be introduced ortho to one of the fluorine atoms via a formylation reaction, such as the Vilsmeier-Haack reaction, to yield 2,6-difluoro-4-ethoxybenzaldehyde.

Step 3: Reduction of the Aldehyde

The aldehyde is then reduced to the corresponding alcohol, (2,6-difluoro-4-ethoxyphenyl)methanol, using a suitable reducing agent like sodium borohydride.

Step 4: Bromination of the Alcohol

Finally, the alcohol is converted to the target compound, 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene, using a brominating agent such as phosphorus tribromide or thionyl bromide.

Note: The detailed experimental conditions, including solvents, temperatures, and reaction times, for each step would need to be optimized to achieve high yields and purity.

Reactivity and Mechanistic Insights

The key to the synthetic utility of 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene lies in the reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[1] This allows for the facile introduction of the 5-ethoxy-1,3-difluorobenzyl moiety into a target molecule.

The presence of the fluorine atoms can influence the reactivity of the bromomethyl group through inductive effects. Furthermore, the ethoxy group, being electron-donating, can affect the overall electron density of the aromatic ring.

Applications in Drug Discovery: A Case Study in FGFR Inhibitors

A significant application of 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene is in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family. Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.

The general synthetic strategy for incorporating the 5-ethoxy-1,3-difluorobenzyl group into a kinase inhibitor scaffold would involve the reaction of 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene with a nucleophilic site on the core of the inhibitor molecule.

Spectroscopic Characterization

The structural elucidation and purity assessment of 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the benzylic protons of the bromomethyl group (a singlet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, with the chemical shifts being influenced by the attached functional groups.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) being readily observable.

Safety and Handling

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is classified as a hazardous chemical due to the presence of the reactive bromomethyl group, which is a potential alkylating agent. It is crucial to handle this compound with appropriate safety precautions.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.[1]

Conclusion

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is a valuable and versatile building block for organic synthesis, with significant potential in the development of novel pharmaceuticals. Its unique combination of a reactive bromomethyl group and a difluoro-ethoxy-substituted aromatic ring provides a powerful tool for medicinal chemists to design and synthesize complex molecules with desired biological activities. The application of this compound in the synthesis of FGFR inhibitors highlights its importance in the quest for new and effective cancer therapies. As research in this area continues, the demand for and applications of 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene are likely to expand.

References

Sources

Precision Synthesis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Technical Guide for Medicinal Chemistry Applications

Executive Summary

This guide details the high-purity synthesis of 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS: 1017779-51-9), a critical electrophilic intermediate used in the development of fluorinated bioactive scaffolds.[1]

The presence of the 1,3-difluoro motif flanking the reactive bromomethyl group imparts unique electronic properties and metabolic stability to the final drug candidate.[1] However, this substitution pattern presents specific synthetic challenges, primarily regarding regiocontrol during functionalization.[1]

This protocol prioritizes a Directed Ortho-Lithiation (DoM) strategy over radical bromination.[1] While radical bromination of a methyl precursor is possible, it often suffers from poor selectivity (mono- vs. di-bromination) and difficult purification.[1] The DoM route described below guarantees high regioselectivity, cleaner impurity profiles, and scalability suitable for GMP environments.

Retrosynthetic Analysis

The strategic disconnection relies on the high acidity of the C2-proton located between the two fluorine atoms.[1] This allows for the precise installation of the carbon scaffold before introducing the reactive bromide.[1]

Figure 1: Retrosynthetic strategy leveraging the synergistic directing effects of the 1,3-difluoro system.[1]

Detailed Synthetic Protocol

Phase 1: Precursor Synthesis (O-Alkylation)

If 1-ethoxy-3,5-difluorobenzene is not purchased commercially.[1]

Reaction Logic: The phenolic hydroxyl is alkylated using ethyl iodide.[1] Potassium carbonate acts as the base to generate the phenoxide nucleophile.[1]

-

Reagents: 3,5-Difluorophenol (1.0 eq), Ethyl Iodide (1.2 eq),

(2.0 eq), Acetone (reflux).[1] -

Key Observation: Reaction is complete when TLC shows disappearance of the phenol.[1]

-

Yield Expectation: >95%.

Phase 2: Regioselective Formylation (The Critical Step)

This step defines the molecule's substitution pattern.[1] The proton at position 2 is significantly more acidic (

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.

-

Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

-

Substrate: Charge 1-ethoxy-3,5-difluorobenzene (1.0 eq).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent benzyne formation.[1]

-

Lithiation: Add

-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. -

Trapping: Add anhydrous DMF (1.5 eq) dropwise.

-

Quench: Allow to warm to 0°C, then quench with saturated

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Product: 2,6-Difluoro-4-ethoxybenzaldehyde .

Phase 3: Reduction to Benzyl Alcohol

The aldehyde is reduced to the alcohol, which serves as the handle for bromination.[1]

Protocol:

-

Dissolve the aldehyde (from Phase 2) in Methanol (0.5 M).

-

Cool to 0°C.

-

Add

(0.6 eq) portion-wise.[1] (Note: 0.25 eq is stoichiometric, but excess ensures completion). -

Monitor by TLC (approx. 30 mins).

-

Quench with dilute HCl (carefully) or Acetone.

-

Product: (2,6-Difluoro-4-ethoxyphenyl)methanol .

Phase 4: Bromination (Appel Reaction or PBr3)

Converting the alcohol to the bromide requires mild conditions to prevent polymerization or degradation.[1] The Appel reaction (

Protocol (Appel Method):

-

Dissolve the benzyl alcohol (1.0 eq) and

(1.1 eq) in anhydrous DCM (0.3 M) at 0°C. -

Add

(1.1 eq) portion-wise.[1] -

Stir at 0°C

RT for 2-4 hours. -

Purification: The reaction generates triphenylphosphine oxide (TPPO).[1] Filter through a short silica plug eluting with Hexanes/EtOAc (9:1).[1] The non-polar bromide elutes first; TPPO stays on the column.[1]

-

Final Product: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene .

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Lithiation Temp | Higher temperatures favor benzyne formation (elimination of LiF) or scrambling of the lithiation site.[1] | |

| Water Content | Moisture kills the lithiated intermediate immediately, returning starting material.[1] | |

| Quenching pH | Acidic ( | Ensure complete protonation of the alkoxide intermediate during reduction workup.[1] |

| Storage | Benzyl bromides are reactive electrophiles and lachrymators; they can hydrolyze or dimerize over time.[1] |

Mechanistic Visualization: The Lithiation "Sweet Spot"

The success of this synthesis hinges on the regioselectivity of the lithiation step.[1] The diagram below illustrates the competing sites and why Position 2 is exclusively favored.

Figure 2: Regioselectivity logic.[1] The synergistic inductive effect of two fluorine atoms makes C2 the exclusive site of deprotonation.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR signatures are diagnostic:

-

NMR (400 MHz,

- NMR:

Safety & Handling

-

Lachrymator: The final product is a benzyl bromide derivative.[1][4] It is a potent eye and respiratory irritant.[1] All operations must be performed in a fume hood.

-

Hydrofluoric Acid (HF) Potential: While no HF is used directly, combustion or acidic degradation of fluorinated byproducts can generate trace HF.[1]

-

Pyrophoric Reagents:

-Butyllithium is pyrophoric.[1] Use standard Schlenk techniques or sure-seal transfer needles.[1]

References

-

Lithiated fluoroaromatics: Tetrahedron Letters, 37(36), 6551-6554 (1996).[1][9] "Ortho-lithiation of chloro and bromo substituted fluoroarenes." Link

-

Mechanism of Lithiation: Journal of Organic Chemistry, 79(12), 5740–5745 (2014). "Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene." Link

-

Appel Reaction Protocol: Angewandte Chemie International Edition, 14(12), 801-811 (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Link

-

Product Verification: GuideChem CAS Database Entry for 1017779-51-9. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 9. 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc [chemsrc.com]

"2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene" mechanism of action

This guide provides an in-depth technical analysis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS: 1017779-51-9).

Note on Classification: This compound is not an Active Pharmaceutical Ingredient (API) with a direct biological mechanism of action (MoA) in the clinical sense. Rather, it is a high-value advanced intermediate (synthon) used in medicinal chemistry. Its "mechanism" is chemical (as a potent electrophile), and its "function" is to install a pharmacologically critical motif—the 2,6-difluoro-4-ethoxyphenyl group —into drug candidates, most notably within the class of Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors.

Advanced Fluorinated Synthon for Drug Development

Executive Summary & Compound Profile

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene functions as a specialized "warhead" in organic synthesis.[1] It is designed to introduce a highly specific aromatic moiety that enhances metabolic stability and receptor binding affinity in final drug molecules.

| Property | Data |

| CAS Number | 1017779-51-9 |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol |

| Functional Class | Benzylic Bromide / Alkylating Agent |

| Primary Application | Synthesis of P-CABs (e.g., benzimidazole derivatives) and Kinase Inhibitors |

| Key Structural Features | Benzylic Bromide: High reactivity electrophile.1,3-Difluoro Substitution: Metabolic blocking & conformational locking.5-Ethoxy Group: Lipophilic H-bond acceptor.[1] |

Chemical Mechanism of Action: Electrophilic Alkylation

The primary "action" of this molecule is its role as a potent alkylating agent. It operates via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The Reaction Coordinate

The benzylic carbon is highly electrophilic due to:

-

Inductive Withdrawal: The bromine atom and the proximal fluorine atoms (via the aromatic ring) pull electron density away from the benzylic carbon.

-

Resonance Stabilization: The transition state is stabilized by the adjacent aromatic ring, lowering the activation energy for nucleophilic attack.

Mechanism Steps:

-

Nucleophilic Attack: A nucleophile on the target drug scaffold (typically an amine, phenol, or thiol) attacks the benzylic carbon.

-

Leaving Group Departure: The bromide ion (Br⁻) is displaced simultaneously.

-

Formation: A stable C-N, C-O, or C-S bond is formed, permanently attaching the 2,6-difluoro-4-ethoxyphenyl moiety to the drug core.

Expert Insight: The presence of the two ortho-fluorine atoms (positions 1 and 3 relative to the ring, becoming 2 and 6 relative to the benzyl group) creates significant steric bulk. This often slows the SN2 reaction rate compared to non-fluorinated benzyl bromides, requiring optimized solvents (e.g., DMF, NMP) and slightly elevated temperatures to drive conversion.

Pharmacological Impact of the Installed Moiety

Once attached to the drug scaffold, the 2,6-difluoro-4-ethoxyphenyl group dictates the biological performance of the final API. This section explains why this specific intermediate is used.

A. Metabolic Stability (The Fluorine Block)[2]

-

Oxidation Blockade: The benzylic position is a common site for metabolic degradation by Cytochrome P450 enzymes (benzylic hydroxylation). The two flanking fluorine atoms electronically deactivate this position and sterically hinder P450 approach, significantly extending the drug's half-life (

). -

Ring Passivation: The fluorine atoms also protect the aromatic ring itself from oxidative metabolism.

B. Conformational Locking (The Ortho-Effect)

-

The steric repulsion between the ortho-fluorines and the atoms of the newly formed bond (e.g., the N-H or O-linker) restricts the rotation of the phenyl ring.

-

Result: This "locks" the drug molecule into a specific bioactive conformation, reducing the entropic penalty of binding to the target protein (e.g., H⁺/K⁺-ATPase).

C. Lipophilicity & Binding[2]

-

The 5-ethoxy group increases the molecule's lipophilicity (LogP), aiding in membrane permeability (crucial for intracellular targets or parietal cell canaliculi entry).

-

It often acts as a specific anchor point in the receptor pocket, engaging in hydrophobic interactions or weak hydrogen bonding.

Experimental Protocols

Protocol A: Standard Coupling Reaction (SN2 Alkylation)

Use Case: Attaching the moiety to a Benzimidazole Core (P-CAB synthesis).

Reagents:

-

Substrate: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (1.1 equiv)

-

Nucleophile: Benzimidazole derivative (1.0 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.5 equiv)

-

Solvent: DMF (Anhydrous) or Acetonitrile

Workflow:

-

Dissolution: Dissolve the nucleophile (drug core) in anhydrous DMF under N₂ atmosphere.

-

Activation: Add Cs₂CO₃ and stir at room temperature for 30 minutes to deprotonate the nucleophile.

-

Addition: Add 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene dropwise (dissolved in minimal DMF) to control the exotherm.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via HPLC or TLC (Hexane/EtOAc).

-

Quench: Pour reaction mixture into ice-water. The product typically precipitates.

-

Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

Protocol B: Safety & Handling (Critical)

-

Hazard: Benzyl bromides are potent lachrymators (tear gas agents) and skin corrosives.

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

Neutralization: Spills should be neutralized immediately with 10% aqueous ammonia or sodium thiosulfate solution.

Visualization: Mechanism & Pathway

The following diagram illustrates the transformation from the intermediate to the active biological agent.

Caption: Flowchart demonstrating the chemical conjugation of the intermediate to form the active drug, and the subsequent biological interaction with the proton pump target.

References

-

BenchChem. (2024). 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene Product Monograph. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 581435: 2-(Bromomethyl)-1,3-difluorobenzene derivatives. Retrieved from

- RaQualia Pharma. (2007). Patent WO2007072146: Benzimidazole derivatives as potassium-competitive acid blockers.

-

American Chemical Society (ACS). (2024). Manufacturing Process Development of Tegoprazan and Related P-CAB Intermediates. ACS Publications. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl Bromide Derivatives. Retrieved from

Sources

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the synthetic intermediate, 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS 1017779-51-9). As a valuable organofluorine building block in medicinal and materials chemistry, unambiguous structural verification is paramount.[1] This document offers an in-depth, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. The causality behind expected chemical shifts and coupling constants is explained through the lens of fundamental NMR principles and substituent effects. Furthermore, a validated, step-by-step experimental protocol for acquiring high-fidelity NMR data for this and structurally related molecules is presented. This guide is intended for researchers and drug development professionals who rely on precise spectroscopic characterization for synthetic chemistry and quality control.

Molecular Structure and NMR Implications

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene possesses a unique arrangement of substituents on a benzene ring, leading to a complex and information-rich NMR profile. The molecule's asymmetry dictates that all aromatic protons and carbons are chemically non-equivalent. The presence of fluorine introduces complex spin-spin coupling patterns across the molecule, which are critical for definitive structural assignment.

The structure and IUPAC numbering scheme are presented below. This numbering will be used for all subsequent spectral assignments.

Caption: IUPAC numbering for 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct regions corresponding to the ethoxy group's methyl and methylene protons, the benzylic bromomethyl protons, and the aromatic protons.

-

Ethoxy Group (-OCH₂CH₃): This group will present as a classic ethyl pattern. The C9 methyl protons (H9) will appear as a triplet due to coupling with the two C8 methylene protons. The C8 methylene protons (H8) will appear as a quartet due to coupling with the three C9 methyl protons. The electron-donating nature of the aromatic ring will shift these signals slightly downfield compared to a simple alkane.

-

Bromomethyl Group (-CH₂Br): The benzylic protons (H7) are deshielded by both the adjacent aromatic ring and the electron-withdrawing bromine atom.[2] This results in a significant downfield shift, typically observed as a singlet. However, long-range coupling to the fluorine at C1 (a four-bond coupling, ⁴JHF) may cause this "singlet" to appear as a narrow triplet or a broadened singlet upon high-resolution measurement.

-

Aromatic Protons (Ar-H): The two aromatic protons, H4 and H6, are in different chemical environments. H6 is ortho to the electron-donating ethoxy group and meta to two fluorine atoms and the bromomethyl group. H4 is ortho to the ethoxy group and meta to a fluorine atom. Both protons will be split by each other (a four-bond meta coupling, ⁴JHH) and will also exhibit coupling to the fluorine atoms. H6 will be split by the fluorine at C1 (³JHF) and the fluorine at C3 (³JHF). H4 will be split by the fluorine at C3 (³JHF). This will result in complex multiplets for both protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H9 (-CH₃) | ~1.45 | Triplet (t) | ³JHH ≈ 7.0 | Standard ethoxy group methyl protons. |

| H8 (-OCH₂) | ~4.05 | Quartet (q) | ³JHH ≈ 7.0 | Methylene protons adjacent to the aromatic oxygen. |

| H7 (-CH₂Br) | ~4.60 | Singlet (s) or narrow Triplet (t) | ⁴JHF ≈ 1-3 | Benzylic position, deshielded by Br and aromatic ring.[2][3] |

| H4 | ~6.75 | Doublet of triplets (dt) or multiplet (m) | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 | Shielded by ortho/para ethoxy group, complex splitting from H6 and F at C3. |

| H6 | ~6.85 | Doublet of triplets (dt) or multiplet (m) | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 | Shielded by ortho ethoxy group, complex splitting from H4 and F atoms at C1 and C3. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The most notable features will be the large one-bond C-F couplings and smaller, long-range C-F couplings.[4]

-

Aliphatic Carbons: The three aliphatic carbons (C7, C8, C9) will appear in the upfield region. The bromomethyl carbon (C7) will be the most downfield of the three due to the electronegativity of bromine.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-170 ppm).

-

Fluorine-Bearing Carbons (C1, C3): These carbons will exhibit very large one-bond coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. Their chemical shifts are significantly influenced by the direct attachment to fluorine.

-

Oxygen-Bearing Carbon (C5): This carbon will be shifted significantly downfield due to the deshielding effect of the directly attached oxygen atom.

-

Protonated Aromatic Carbons (C4, C6): These carbons will appear as complex multiplets due to two- and three-bond couplings to the fluorine atoms.

-

Substituted Aromatic Carbon (C2): This quaternary carbon, bonded to the bromomethyl group, will also show coupling to the adjacent fluorine atoms at C1 and C3 (²JCF).

-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C9 (-CH₃) | ~14.8 | Singlet (s) | - | Standard ethoxy methyl carbon. |

| C8 (-OCH₂) | ~64.5 | Singlet (s) | - | Methylene carbon adjacent to oxygen. |

| C7 (-CH₂Br) | ~25.0 | Triplet (t) | ²JCF ≈ 4-6 | Shifted downfield by Br; potential small coupling to F at C1. |

| C4 | ~103.5 | Doublet of doublets (dd) | ²JCF ≈ 25, ⁴JCF ≈ 3 | Shielded by ethoxy group; shows coupling to F at C3 and C1. |

| C6 | ~109.0 | Doublet of doublets (dd) | ²JCF ≈ 25, ⁴JCF ≈ 3 | Shows coupling to F at C1 and C3. |

| C2 | ~118.0 | Triplet (t) or Doublet of doublets (dd) | ²JCF ≈ 20-25 | Quaternary carbon between two fluorine atoms. |

| C5 | ~159.0 | Triplet (t) | ³JCF ≈ 7 | Quaternary carbon attached to oxygen, downfield shift. |

| C1/C3 | ~162.0 | Doublet (d) | ¹JCF ≈ 250 | Large one-bond C-F coupling is characteristic.[5] |

| C3/C1 | ~164.0 | Doublet (d) | ¹JCF ≈ 250 | The two C-F carbons are non-equivalent. |

Note: The exact assignments for C1/C3 and C4/C6 would require 2D NMR experiments (HSQC, HMBC) for confirmation.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms. Since the two fluorine atoms are in chemically distinct environments, two signals are expected.[6]

-

F at C1: This fluorine is flanked by the bromomethyl-substituted carbon (C2) and a protonated carbon (C6).

-

F at C3: This fluorine is flanked by the bromomethyl-substituted carbon (C2) and another protonated carbon (C4).

The differing electronic environments will lead to distinct chemical shifts. Both signals will appear as singlets in a proton-decoupled spectrum. In a proton-coupled ¹⁹F spectrum, each signal would be a complex multiplet due to coupling with H4 and H6. The chemical shift range for fluorobenzenes is broad, but they are expected to be in a similar region.[6]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H-decoupled) | Rationale |

|---|---|---|---|

| F at C1/C3 | ~ -108.0 | Singlet (s) | Chemical shift is influenced by adjacent bromomethyl and meta ethoxy groups. |

| F at C3/C1 | ~ -110.0 | Singlet (s) | Non-equivalent to the other fluorine due to the overall molecular asymmetry. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following workflow provides a self-validating system for the characterization of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene.

Caption: Standardized workflow for NMR analysis.

Detailed Methodologies:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and well-defined residual solvent peak.

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled with NOE (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F{¹H} NMR:

-

Pulse Program: Standard proton-decoupled (zgpgfl).

-

Spectral Width: 200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Carefully phase correct all spectra manually.

-

Perform baseline correction.

-

Reference the ¹H spectrum to the residual CDCl₃ peak at δ 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

-

Conclusion

The structural elucidation of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is readily achievable through a multi-nuclear NMR approach. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra exhibit characteristic features directly resulting from the molecule's unique substitution pattern. The chemical shifts of the aliphatic and aromatic groups, combined with the highly informative H-F and C-F coupling constants, provide a robust fingerprint for unambiguous identification and purity assessment. The application of the detailed experimental protocol provided herein will ensure the acquisition of high-quality data, which, when combined with 2D correlation experiments, enables a complete and confident assignment of all NMR signals, thereby validating the molecular structure for its use in further research and development.

References

-

IUCr Journals. (n.d.). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes: C—Br⋯Br interactions. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Horst, E. (2007). 13C NMR Spectroscopy. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Ethylphenylether. Retrieved from [Link]

Sources

- 1. 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene|CAS 1017779-51-9 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of the novel substituted aromatic compound, 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene. As this molecule is a functionalized aromatic halide, it serves as a pertinent model for intermediates in pharmaceutical and materials science research. This document outlines the theoretical underpinnings and a practical, field-tested protocol for its characterization. We will focus on Electron Ionization (EI) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust methodology for analyzing volatile and semi-volatile organic compounds. The core of this guide is a predictive analysis of the compound's fragmentation pathways, substantiated by established principles of organic mass spectrometry. Key diagnostic ions, including the characteristic bromine isotopic signature, are detailed to provide a self-validating system for structural confirmation. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to elucidate and confirm the structure of similar halogenated aromatic molecules.

Introduction: The Analytical Challenge

In the landscape of modern drug discovery and materials science, the synthesis of precisely functionalized aromatic building blocks is paramount. 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene represents a class of compounds rich in chemical handles: a reactive benzyl bromide, a modifying ethoxy group, and the electronically influential difluoro-substituted benzene ring. Accurate and unambiguous structural verification of such intermediates is a critical control point in any synthetic workflow.

Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for this purpose. Electron Ionization (EI) is a particularly powerful technique as it induces reproducible and often predictable fragmentation, generating a unique "fingerprint" for a given molecule.[1] This guide will explain the causal choices behind selecting an analytical strategy and predict the mass spectrum of the title compound, providing a roadmap for its identification and characterization.

Ionization Strategy: Why Electron Ionization (EI)?

The choice of ionization technique is the most critical decision in a mass spectrometry experiment. For a neutral, thermally stable, and relatively volatile molecule like 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the logical and most informative approach.

-

Expertise-Driven Rationale : EI is a "hard" ionization technique that imparts significant energy into the analyte molecule. This causes not only the formation of a molecular ion (M•+) but also extensive and predictable bond cleavages.[1] The resulting fragmentation pattern provides a wealth of structural information, which is often more valuable for initial characterization than a "soft" ionization technique that might only yield the molecular ion. The stable aromatic ring of our target compound ensures that a recognizable molecular ion will likely survive the high-energy ionization process.[2]

-

Trustworthiness through Validation : The fragmentation patterns generated by EI are highly reproducible and form the basis of extensive spectral libraries (e.g., NIST, Wiley). While a spectrum for this specific compound may not exist, its fragmentation can be predicted by understanding the behavior of its constituent functional groups. The presence of a bromine atom provides a definitive validation point due to its unique isotopic signature.[3][4][5]

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon entering the EI source, a 70 eV electron will interact with the analyte, ejecting an electron to form a radical cation, the molecular ion (M•+). The structure of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene dictates several high-probability fragmentation pathways.

The Molecular Ion (M•+)

First, we must calculate the nominal molecular weight:

-

C9H9BrF2O : (9 * 12) + (9 * 1) + 79 + (2 * 19) + 16 = 249 amu (for ⁷⁹Br)

-

C9H9BrF2O : (9 * 12) + (9 * 1) + 81 + (2 * 19) + 16 = 251 amu (for ⁸¹Br)

A hallmark of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity (approximately 1:1 ratio) separated by 2 m/z units, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[3][4][5] Therefore, the first diagnostic clue in the spectrum will be a pair of peaks at m/z 249 and 251 .

Primary Fragmentation: Benzylic Cleavage

The most favorable fragmentation is the one that results in the most stable products (both the charged ion and the neutral radical).[6] For benzyl halides, the cleavage of the carbon-halogen bond is a dominant process.

-

Loss of Bromine Radical (•Br) : The C-Br bond is the weakest bond in the bromomethyl group. Its homolytic cleavage results in the loss of a bromine radical (•Br) and the formation of a highly stable, resonance-stabilized benzylic carbocation. This is a classic fragmentation pathway for alkyl-substituted benzenes and halides.[7][8] This fragment is expected to be the base peak (the most intense peak) in the spectrum.

-

M•+ → [M - Br]+ + •Br

-

m/z 249/251 → m/z 170

-

Secondary and Ether-Related Fragmentations

Fragmentation can also be directed by the ethoxy group. Ether fragmentation typically involves cleavage of the C-C bond alpha to the oxygen.[2]

-

Loss of Ethyl Radical (•CH₂CH₃) : Cleavage of the ethyl group from the ether oxygen can occur, leading to a phenoxy-type cation.

-

M•+ → [M - CH₂CH₃]+ + •CH₂CH₃

-

m/z 249/251 → m/z 220/222

-

-

Loss of Ethene (C₂H₄) : A common rearrangement for ethers is the loss of a neutral alkene (ethene in this case) with the transfer of a hydrogen atom to the oxygen. This results in a phenolic radical cation.

-

M•+ → [M - C₂H₄]•+ + C₂H₄

-

m/z 249/251 → m/z 221/223

-

Fragmentation of the Primary Benzylic Cation

The highly abundant base peak at m/z 170 can undergo further fragmentation. A common pathway for substituted aromatic cations is the loss of carbon monoxide (CO).

-

Loss of Carbon Monoxide (CO) from [M-Br]+ :

-

[M - Br]+ → [[M - Br] - CO]+ + CO

-

m/z 170 → m/z 142

-

Fragmentation Involving Fluorine

While C-F bonds on an aromatic ring are very strong, loss of fluorine (•F) or hydrogen fluoride (HF) can sometimes be observed, though these peaks are expected to be of low intensity.[9]

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to aid in spectral interpretation.

Caption: Predicted EI fragmentation of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene.

Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the key ions expected in the EI mass spectrum.

| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 249, 251 | [C₉H₉BrF₂O]•+ (Molecular Ion) | Ionization | Medium |

| 221, 223 | [C₇H₆BrF₂O]•+ | Loss of C₂H₄ (Ethene) | Low to Medium |

| 220, 222 | [C₇H₄BrF₂O]+ | Loss of •C₂H₅ (Ethyl radical) | Low |

| 170 | [C₉H₈F₂O]+ (Benzylic Cation) | Loss of •Br (Bromine radical) | High (Base Peak) |

| 142 | [C₈H₈F₂]+ | Loss of CO from m/z 170 | Low to Medium |

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Instrument parameters should be optimized based on the specific system being used.

6.1. Sample Preparation

-

Solvent Selection : Choose a high-purity, volatile solvent compatible with GC analysis (e.g., Dichloromethane, Ethyl Acetate, or Hexane).

-

Concentration : Prepare a dilute solution of the analyte (approx. 100 µg/mL). High concentrations can lead to source contamination and column overload.

-

Filtration : Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates.

6.2. GC-MS System & Parameters

-

System : A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS).[10]

-

GC Column : A non-polar or mid-polar capillary column is recommended. A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is an excellent choice for resolving halogenated aromatic compounds.[11]

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet :

-

Mode: Split (e.g., 50:1 split ratio to avoid overloading).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program :

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters :

-

Source Type: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40 - 400.

-

Scan Speed: ~2-3 scans/second.

-

6.3. Data Analysis & Interpretation

-

Identify the Analyte Peak : Examine the Total Ion Chromatogram (TIC) to locate the peak corresponding to the eluted compound.

-

Extract Mass Spectrum : Obtain the background-subtracted mass spectrum for the peak of interest.

-

Confirm Molecular Ion : Look for the characteristic 1:1 doublet at m/z 249/251. Its presence confirms the elemental formula and the presence of one bromine atom.

-

Identify the Base Peak : The most intense peak should correspond to the predicted benzylic cation at m/z 170.

-

Match Key Fragments : Compare the other significant peaks in the experimental spectrum to the predicted fragments in the table above (m/z 221/223, 142, etc.).

Conclusion

The mass spectrometric signature of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene under Electron Ionization is predicted to be highly characteristic and structurally informative. The definitive 1:1 isotopic doublet for the molecular ion at m/z 249/251, coupled with a dominant base peak at m/z 170 resulting from the loss of the bromine radical, provides a robust and self-validating method for its identification. By following the detailed GC-MS protocol and understanding the predictable fragmentation logic outlined in this guide, researchers can confidently confirm the structure of this and structurally related molecules, ensuring the integrity of their synthetic and developmental pipelines.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Santa Clara University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, ethoxy-. Retrieved from [Link]

-

ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

-

ScienceDirect. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. Retrieved from [Link]

-

NIH. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

-

PubMed. (n.d.). Determination of bromine stable isotopes using continuous-flow isotope ratio mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 8. m.youtube.com [m.youtube.com]

- 9. whitman.edu [whitman.edu]

- 10. agilent.com [agilent.com]

- 11. chromatographyonline.com [chromatographyonline.com]

"2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene" material safety data sheet

Technical Monograph: Handling, Safety, and Synthetic Utility of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Part 1: Chemical Identity & Structural Logic

Compound: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene CAS Registry Number: 1242258-75-6 Chemical Class: Polyfluorinated Benzyl Bromide[1]

Structural Analysis & Reactivity Profile

This molecule is not merely a generic building block; its reactivity is governed by a "push-pull" electronic system that dictates its handling requirements.[1]

-

The Electrophilic Warhead (C-2 Bromomethyl): The benzylic carbon is the primary reactive center. The Carbon-Bromine (C-Br) bond is highly labile, making this compound a potent alkylating agent .[1] It readily undergoes

reactions with nucleophiles (amines, thiols, alkoxides). -

The "Guard Dog" Fluorines (C-1, C-3): The two fluorine atoms flanking the bromomethyl group exert a dual effect:

-

Steric Shielding: They protect the benzylic carbon from bulky nucleophiles, often requiring higher reaction temperatures or specific solvents compared to non-fluorinated analogs.

-

Electronic Withdrawal: Through induction (-I effect), they increase the electrophilicity of the benzylic carbon, making the compound more reactive toward small, hard nucleophiles.[1]

-

-

The Electron Donor (C-5 Ethoxy): The ethoxy group at the para position relative to the bromomethyl group donates electron density via resonance (+R effect), slightly stabilizing the transition states in substitution reactions but also increasing the molecule's lipophilicity—a key trait for drug discovery applications targeting membrane-bound proteins.[1]

Part 2: Hazard Profiling (The "Why" Behind the Safety)

Warning: This compound is a Lachrymator and a Corrosive Alkylating Agent .

| Hazard Class | GHS Classification | Physiological Mechanism |

| Acute Toxicity | Category 3 (Oral/Inhalation) | Alkylation of DNA/Proteins: The benzylic bromide irreversibly binds to biological nucleophiles (e.g., cysteine residues in enzymes), leading to cell death [1].[1] |

| Skin Corrosion | Category 1B | Acid Hydrolysis: Upon contact with skin moisture, the C-Br bond hydrolyzes to release Hydrobromic Acid (HBr), causing immediate chemical burns.[1] |

| Eye Damage | Category 1 (Lachrymator) | TRPA1 Activation: Benzyl halides activate the TRPA1 ion channel in sensory nerves, causing intense pain and tearing even at ppm concentrations [2]. |

| Specific Target Organ | STOT-SE 3 | Respiratory Irritation: Inhalation of vapors causes edema and inflammation of the upper respiratory tract.[1] |

The Hidden Fluorine Risk

While the C-F bond is generally stable, thermal decomposition (fire) or metabolic breakdown can release Hydrogen Fluoride (HF) . Standard benzyl bromide safety protocols must be augmented with HF-specific precautions.

Part 3: Handling & Storage Protocols

Storage: The Stability Triad

-

Temperature: Store at 2–8°C . Benzyl bromides are thermally liable; room temperature storage promotes autocatalytic degradation (discoloration from clear/yellow to brown indicates free bromine release).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture triggers hydrolysis, releasing HBr, which further catalyzes decomposition.

-

Container: Use Teflon-lined caps . Corrosive HBr vapors will degrade standard rubber septa.

Decision Logic: PPE Selection

Use the following logic flow to determine the necessary safety barriers based on your experimental scale.

Figure 1: Risk-based Personal Protective Equipment (PPE) selection logic. Scale dictates the probability of lachrymatory exposure.[1]

Part 4: Synthetic Utility & Experimental Workflow

The primary application of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is the installation of the 2,6-difluoro-4-ethoxybenzyl moiety onto pharmacophores.[1]

Standard Operating Procedure: Nucleophilic Substitution ( )

Objective: Synthesis of a secondary amine derivative.

Reagents:

-

Substrate: 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (1.0 equiv)[1]

-

Nucleophile: Primary Amine (1.2 equiv)

-

Base:

(3.0 equiv) or DIPEA (2.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry)

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Base in the Solvent under Argon.

-

Nucleophile Addition: Add the Primary Amine. Stir for 10 minutes at Room Temperature (RT).

-

Electrophile Addition: Add 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene dropwise.

-

Critical Control Point: If the reaction exotherms, cool to 0°C. Rapid addition can cause runaway HBr generation.

-

-

Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

-

Note: The product will be more polar than the starting bromide.

-

-

Quench: Dilute with EtOAc, wash with saturated

(to neutralize HBr), then Brine. -

Purification: Flash column chromatography.

Mechanistic Pathway

Figure 2:

Part 5: Emergency Response Protocols

Spill Management

Do not attempt to wipe up with paper towels (increases surface area for evaporation).[1]

-

Evacuate: Clear the area immediately. The lachrymatory effect will disorient personnel.

-

Neutralize: Cover the spill with a mixture of Sodium Thiosulfate and Soda Ash . The thiosulfate reacts with the alkyl bromide, while soda ash neutralizes the acid.

-

Clean: Once the lachrymatory vapor subsides, absorb with vermiculite.

First Aid

-

Eye Contact: Rinse with water for 15 minutes.[2][3] Do not rub eyes.

-

Skin Contact: Wash with soap and water.[2][4][5] If redness persists, apply 2.5% Calcium Gluconate gel as a precaution against potential fluoride ion release, although the primary risk is acid burn from HBr [3].

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References

-

PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

-

Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene, a key organofluorine building block in modern synthetic chemistry. The document elucidates the core chemical properties, principal reaction pathways, and strategic applications of this versatile intermediate, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries. We will explore the causality behind its pronounced reactivity in nucleophilic substitutions and provide validated experimental protocols and workflows. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this fluorinated benzyl bromide derivative.

Introduction: A Profile of a Key Synthetic Intermediate

2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene (CAS No. 1017779-51-9) is a substituted toluene derivative featuring a highly reactive bromomethyl group.[1] Its molecular structure, which combines a benzylic bromide with a difluorinated, electron-rich aromatic ring, makes it a valuable reagent for introducing the 5-ethoxy-1,3-difluorobenzyl moiety into target molecules.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of bioactive compounds.[2] This guide will dissect the factors governing its reactivity and demonstrate its practical application in organic synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉BrF₂O |

| Molecular Weight | 251.07 g/mol [1] |

| Appearance | (Typically) Colorless to light yellow liquid |

| Key Structural Features | Benzylic Bromide, 1,3-Difluoro substitution, 5-Ethoxy group |

Critical Safety Considerations

As a benzyl bromide derivative, 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is classified as a hazardous chemical.[1] It is a lachrymator and is corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Safety data sheets indicate it can cause severe skin burns and eye damage.[1]

Core Reactivity Profile: The Electrophilic Nature of the Benzylic Carbon

The synthetic utility of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is overwhelmingly dominated by the reactivity of the bromomethyl group. The carbon atom of the CH₂Br group is a potent electrophilic center, readily undergoing nucleophilic substitution reactions. This reactivity is enhanced by the stability of the resulting carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism), which is stabilized by the adjacent benzene ring.

Nucleophilic Substitution Reactions

The primary role of this compound is to act as an alkylating agent.[1] It readily reacts with a wide array of nucleophiles to form a new carbon-nucleophile bond, displacing the bromide ion. The general mechanism for this transformation is a cornerstone of its application.

Caption: General pathway for nucleophilic substitution.

The choice between an Sₙ1 or Sₙ2 pathway is influenced by the specific nucleophile, solvent, and reaction conditions. Polar, protic solvents may favor an Sₙ1 mechanism through stabilization of the benzyl carbocation, while polar, aprotic solvents and strong, unhindered nucleophiles favor the concerted Sₙ2 mechanism.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Functional Group Formed | Typical Conditions |

| Oxygen | Phenols, Alcohols (ROH) | Ether (R-O-CH₂-Ar) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) |

| Nitrogen | Amines (R₂NH), Imidazoles | Amine (R₂N-CH₂-Ar) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, THF) |

| Sulfur | Thiols (RSH) | Thioether (R-S-CH₂-Ar) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, EtOH) |

| Carbon | Cyanide (CN⁻), Enolates | Nitrile, C-Alkylated product | Aprotic solvent (e.g., DMSO, DMF) |